Tedisamil sesquifumarate Tedisamil sesquifumarate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1839969
InChI: InChI=1S/2C19H32N2.3C4H4O4/c2*1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16;3*5-3(6)1-2-4(7)8/h2*15-18H,1-14H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
SMILES:
Molecular Formula: C50H76N4O12
Molecular Weight: 925.2 g/mol

Tedisamil sesquifumarate

CAS No.:

Cat. No.: VC1839969

Molecular Formula: C50H76N4O12

Molecular Weight: 925.2 g/mol

* For research use only. Not for human or veterinary use.

Tedisamil sesquifumarate -

Specification

Molecular Formula C50H76N4O12
Molecular Weight 925.2 g/mol
IUPAC Name 3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];(E)-but-2-enedioic acid
Standard InChI InChI=1S/2C19H32N2.3C4H4O4/c2*1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16;3*5-3(6)1-2-4(7)8/h2*15-18H,1-14H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
Standard InChI Key AZPYPAVFNGFTGB-VQYXCCSOSA-N
Isomeric SMILES C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Canonical SMILES C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identification and Properties

Tedisamil sesquifumarate is a fumaric acid salt of tedisamil, a potassium channel blocking agent. The compound has been investigated primarily for cardiovascular indications, particularly for the treatment of atrial fibrillation and flutter.

Chemical Structure and Identifiers

Tedisamil sesquifumarate is identified by the chemical formula C50H76N4O12 and has a molecular weight of 925.2 g/mol . The compound consists of tedisamil cations and fumarate anions in a specific ratio, forming a sesquifumarate salt. The parent compound tedisamil has the formula C19H32N2 .

Table 1: Chemical Identifiers of Tedisamil Sesquifumarate

ParameterValue
Chemical FormulaC50H76N4O12
Molecular Weight925.2 g/mol
CAS Registry Number150501-62-5
InChIKeyAZPYPAVFNGFTGB-VQYXCCSOSA-N
IUPAC Name3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];(E)-but-2-enedioic acid

Source: Compiled from PubChem data

Structural Characteristics

The compound's chemical structure reveals important pharmacophoric elements that contribute to its biological activity. Crystallographic studies have shown that in the solid state, the tedisamil cations are protonated at only one nitrogen atom, forming an intramolecular hydrogen bond through the N+—H⋯N system . The fumarate and fumaric acid components create a complex network of hydrogen bonds, forming 50-membered rings through classical hydrogen bonding patterns, with the cations linked to these structures via C—H⋯O contacts .

X-ray crystallographic analysis reveals that the compound's crystal structure consists of protonated tedisamil cations, fumarate dianions, and fumaric acid molecules arranged in a specific spatial configuration that facilitates the formation of these extensive hydrogen bonding networks .

Mechanism of Action

Potassium Channel Blockade

Tedisamil functions primarily as a potassium channel blocker, distinguishing it from other antiarrhythmic agents through its specific ion channel targets and mechanism profile .

Electrophysiological Effects

The compound exhibits a novel mechanism of action by inhibiting multiple potassium currents, particularly:

  • The transient outward current (Ito)

  • Repolarizing potassium currents in the sinoatrial node

These electrophysiological effects result in prolongation of the action potential and QT interval, categorizing tedisamil as a Class III antiarrhythmic agent . This mechanism allows it to work acutely against atrial fibrillation by affecting cardiac conduction and repolarization patterns .

Pharmacological Effects

Antiarrhythmic Activity

The primary pharmacological effect of tedisamil sesquifumarate is its antiarrhythmic activity, specifically targeting atrial fibrillation and flutter. Its potassium channel blocking properties make it effective for the rapid conversion of these arrhythmias to normal sinus rhythm .

Anti-ischemic Properties

A distinguishing feature of tedisamil is its additional anti-ischemic properties, which complement its antiarrhythmic effects . This dual mechanism is particularly significant since atrial fibrillation is often caused by or related to cardiac ischemia, and conversely, ischemia can be exacerbated by the increased oxygen demand during atrial fibrillation . The anti-ischemic effects make tedisamil potentially valuable in patients with comorbid ischemic heart disease and arrhythmias.

Cardiac Electrophysiology

Tedisamil impacts cardiac electrophysiology through:

  • Prolongation of the action potential duration

  • Extension of the effective refractory period

  • QT interval prolongation

These effects collectively contribute to its ability to terminate and prevent the recurrence of atrial arrhythmias by interrupting the reentrant circuits that sustain these conditions.

Clinical Development and Trials

Atrial Fibrillation Trials

Several clinical trials have investigated tedisamil for the rapid conversion of atrial fibrillation or flutter to normal sinus rhythm. One significant study was a "Multi-center, double-blind, randomized, placebo-controlled, parallel group design study to evaluate the efficacy and safety of an extended infusion of Tedisamil Sesquifumarate in the rapid conversion of atrial fibrillation or flutter to normal sinus rhythm in subjects with recent onset atrial fibrillation or flutter" .

An important Phase III clinical trial focused specifically on female subjects with atrial fibrillation or flutter, with the following eligibility criteria:

Table 2: Key Inclusion Criteria for Tedisamil Clinical Trial

Inclusion CriteriaSpecifications
GenderFemale only
Age>18 years
Arrhythmia DocumentationDocumented symptomatic atrial fibrillation or flutter
Duration of Arrhythmia>3 hours and <45 days at randomization
Hemodynamic StatusNo distress, hemodynamically stable (supine systolic BP >90 mmHg and diastolic BP <105 mmHg)

Source: Adapted from clinical trial information

This gender-specific approach suggests potential differences in tedisamil's efficacy or safety profile between male and female patients, a consideration that has become increasingly important in cardiovascular pharmacotherapy.

Crystallographic Studies

Detailed crystallographic analyses of tedisamil sesquifumarate have revealed important structural characteristics that contribute to its physicochemical properties and potentially its biological activity.

Crystal Structure

X-ray crystallographic studies have shown that tedisamil sesquifumarate crystals exhibit a specific arrangement where each asymmetric unit contains protonated tedisamil cations, fumarate dianions, and fumaric acid molecules . The crystal structure details reveal:

  • Protonation occurs at only one nitrogen atom in the tedisamil cation

  • An intramolecular hydrogen bond forms through the N+—H⋯N system

  • The fumarate and fumaric acid components create extensive hydrogen bonding networks

  • Formation of 50-membered rings through classical hydrogen bonding

These structural features influence the compound's solubility, stability, and potentially its pharmacokinetic properties, which are crucial considerations for drug formulation and delivery.

Regulatory Status

Development and Marketing

Tedisamil sesquifumarate, also known by the trade name Pulzium, underwent clinical development for cardiovascular indications . The compound reached Phase III clinical trials, indicating significant progression through the drug development pipeline .

Future Perspectives

The unique dual mechanism of tedisamil as both an antiarrhythmic and anti-ischemic agent suggests potential value in specific patient populations, particularly those with both atrial arrhythmias and ischemic heart disease . Future research directions might include:

  • Targeted studies in specific patient subpopulations who might derive particular benefit from this dual mechanism

  • Investigation of modified formulations or delivery methods to optimize the therapeutic index

  • Exploration of combination therapies that might leverage tedisamil's unique pharmacological profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator